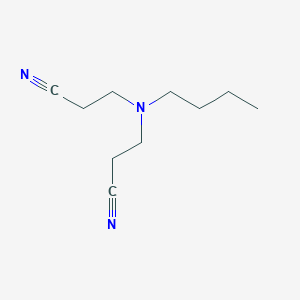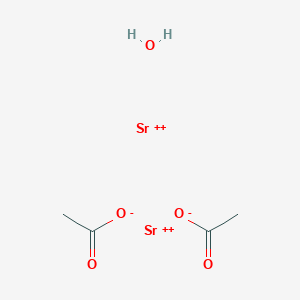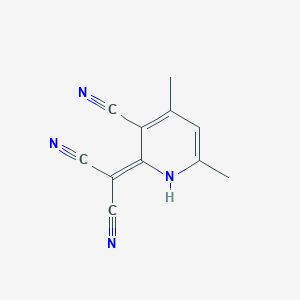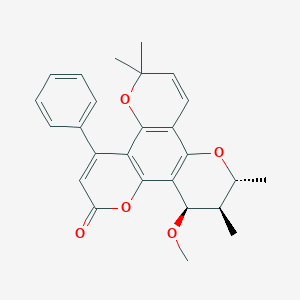![molecular formula C20H24FN3O4 B14761415 Ethyl (S)-10-fluoro-3-methyl-9-(4-methylpiperazin-1-yl)-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate CAS No. 2130840-92-3](/img/structure/B14761415.png)
Ethyl (S)-10-fluoro-3-methyl-9-(4-methylpiperazin-1-yl)-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (S)-10-fluoro-3-methyl-9-(4-methylpiperazin-1-yl)-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate is a synthetic compound belonging to the class of fluoroquinolone antibiotics. It is known for its potent antibacterial properties, particularly against Gram-negative bacteria. This compound is structurally related to ofloxacin, a well-known fluoroquinolone antibiotic .
Métodos De Preparación
The synthesis of Ethyl (S)-10-fluoro-3-methyl-9-(4-methylpiperazin-1-yl)-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate involves multiple steps, starting from the appropriate quinoline derivative. The synthetic route typically includes:
Formation of the quinoline core: This step involves the cyclization of suitable precursors to form the quinoline ring.
Introduction of the fluoro group: Fluorination is achieved using reagents such as diethylaminosulfur trifluoride (DAST).
Attachment of the piperazine moiety: This is done through nucleophilic substitution reactions.
Esterification: The final step involves the esterification of the carboxylic acid group to form the ethyl ester
Industrial production methods often involve optimization of these steps to increase yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
Ethyl (S)-10-fluoro-3-methyl-9-(4-methylpiperazin-1-yl)-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can modify the piperazine ring or the quinoline core.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Ethyl (S)-10-fluoro-3-methyl-9-(4-methylpiperazin-1-yl)-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate has several scientific research applications:
Chemistry: It is used as a model compound in the study of fluoroquinolone synthesis and reactivity.
Biology: The compound is studied for its antibacterial activity and mechanism of action against various bacterial strains.
Medicine: It is investigated for its potential use in treating bacterial infections, particularly those resistant to other antibiotics.
Industry: The compound is used in the development of new antibacterial agents and in the study of drug resistance mechanisms
Mecanismo De Acción
The antibacterial activity of Ethyl (S)-10-fluoro-3-methyl-9-(4-methylpiperazin-1-yl)-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate is primarily due to its inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication, transcription, and repair. By inhibiting these enzymes, the compound prevents bacterial DNA from supercoiling, leading to the cessation of bacterial growth and replication .
Comparación Con Compuestos Similares
Ethyl (S)-10-fluoro-3-methyl-9-(4-methylpiperazin-1-yl)-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate is similar to other fluoroquinolone antibiotics such as:
Ofloxacin: A racemate comprising equimolar amounts of levofloxacin and dextrofloxacin.
Levofloxacin: The S-enantiomer of ofloxacin, known for its higher potency and broader spectrum of activity.
Ciprofloxacin: Another fluoroquinolone with a similar mechanism of action but different pharmacokinetic properties.
The uniqueness of this compound lies in its specific structural modifications, which may confer distinct pharmacological properties and resistance profiles .
Propiedades
Número CAS |
2130840-92-3 |
|---|---|
Fórmula molecular |
C20H24FN3O4 |
Peso molecular |
389.4 g/mol |
Nombre IUPAC |
ethyl (2S)-6-fluoro-2-methyl-7-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylate |
InChI |
InChI=1S/C20H24FN3O4/c1-4-27-20(26)14-10-24-12(2)11-28-19-16(21)15(9-13(17(19)24)18(14)25)23-7-5-22(3)6-8-23/h9-10,12H,4-8,11H2,1-3H3/t12-/m0/s1 |
Clave InChI |
MOTRHZBQXJOHCK-LBPRGKRZSA-N |
SMILES isomérico |
CCOC(=O)C1=CN2[C@H](COC3=C2C(=CC(=C3F)N4CCN(CC4)C)C1=O)C |
SMILES canónico |
CCOC(=O)C1=CN2C(COC3=C2C(=CC(=C3F)N4CCN(CC4)C)C1=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


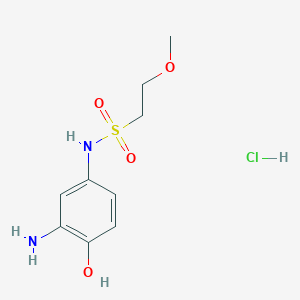

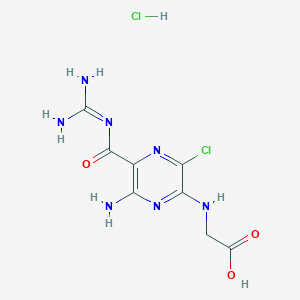
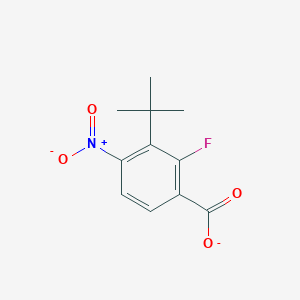
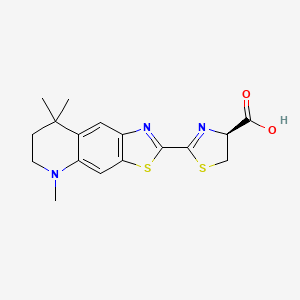
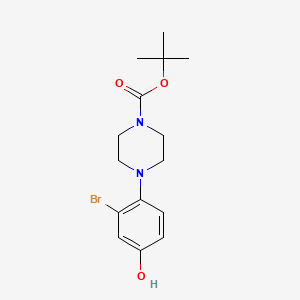
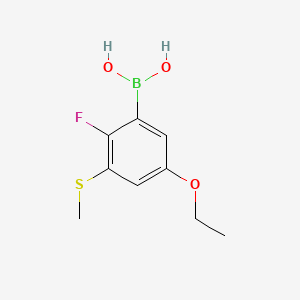
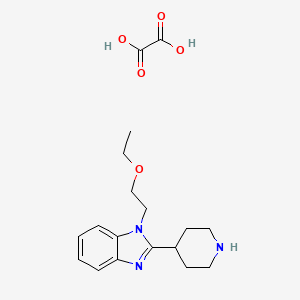
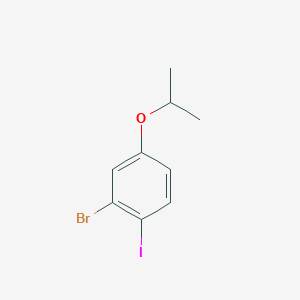
![2-Amino-4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-6-carbaldehyde](/img/structure/B14761397.png)
